3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEWRAXASMTPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]pyrimidines are privileged heterocycles in pharmaceutical research, exhibiting diverse biological activities ranging from kinase inhibition to antiviral properties. The introduction of halogen atoms, particularly bromine at position 3, enhances molecular interactions through halogen bonding and improves metabolic stability. The target compound, 3-bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID: 84690923), combines these features with an electron-donating methyl group at position 5 and a nucleophilic amine at position 7. This report delineates state-of-the-art synthetic routes, emphasizing reproducibility, yield optimization, and structural verification.
Synthetic Methodologies
Three-Component Halogenative Cyclization
The most efficient route to this compound involves a one-pot, three-component reaction adapted from ACS Omega protocols. This method leverages in situ bromination during cyclization, minimizing side reactions and streamlining purification.
Reaction Protocol:
Starting Materials :
- 5-Methyl-1H-pyrazol-3-amine (1.0 equiv)
- (E)-3-(Dimethylamino)-1-methylprop-2-en-1-one (1.0 equiv)
- Sodium bromide (1.2 equiv) as bromine source
- Potassium persulfate (K₂S₂O₈, 1.5 equiv) as oxidant
Conditions :
- Solvent: Water (4 mL per mmol of substrate)
- Temperature: 80°C under aerobic conditions
- Duration: 6–8 hours (monitored by TLC)
Workup :
- Extraction with dichloromethane (DCM)
- Drying over anhydrous Na₂SO₄
- Purification via column chromatography (ethyl acetate/hexane, 1:3 v/v)
This method achieves yields of 80–95% for analogous brominated pyrazolo[1,5-a]pyrimidines. The methyl group at position 5 is introduced via the enaminone component, while bromine is incorporated regioselectively at position 3 through radical-mediated halogenation.
Mechanistic Insights:
Post-Synthetic Bromination Approaches
Alternative strategies involve bromination of pre-formed pyrazolo[1,5-a]pyrimidine cores. While less efficient, this route offers flexibility for late-stage functionalization.
Protocol:
- Substrate : 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Brominating Agents :
- N-Bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃)
- Bromine (Br₂) in acetic acid
Conditions :
- Solvent: Chloroform or DCM
- Temperature: 0–25°C
- Duration: 12–24 hours
Yields for this method are typically lower (50–65%) due to competing side reactions, such as dibromination or oxidation of the amine group.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Water as a solvent in the three-component method enhances sustainability and simplifies purification. Elevated temperatures (80°C) accelerate cyclization but may degrade heat-sensitive intermediates. Lower temperatures (50–60°C) prolong reaction times but improve regioselectivity.
Analytical Characterization and Spectroscopic Data
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine scaffold can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and cyclized compounds with enhanced structural complexity and potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Observations :
- Substituent Effects : The bromine at C3 in the target compound contrasts with aryl groups (e.g., 4-fluorophenyl in ) commonly used to enhance biological activity. Bromine’s role as a leaving group facilitates cross-coupling, making the target compound a versatile intermediate .
- Synthetic Utility : Unlike terminal derivatives (e.g., 3-aryl analogs in ), the target compound’s bromine enables further functionalization, such as Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
Table 2: Activity and Properties of Selected Compounds
Key Observations :
- Activity Gaps : The target compound lacks direct activity data, but analogs with aryl groups at C3 (e.g., 4-fluorophenyl) show potent anti-mycobacterial activity, suggesting that bromine substitution may prioritize synthetic utility over bioactivity .
- Physicochemical Profile : The target compound’s lower molecular weight (226.05 vs. 327–388 g/mol for analogs) and moderate LogP (~1.8) suggest favorable solubility but reduced membrane permeability compared to bulkier derivatives.
Reactivity and Functionalization Potential
- Bromine as a Reactive Site : The C3 bromine in the target compound allows for Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) to introduce diverse substituents, as demonstrated for trifluoromethylated analogs .
- Contrast with Non-halogenated Analogs: Compounds without halogens (e.g., 3-aryl derivatives in ) are typically end products optimized for target binding, whereas the target compound serves as a precursor for library diversification .
Biological Activity
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position and a methyl group at the 5-position. The amine functional group at the 7-position enhances its reactivity. The specific substitution pattern contributes to its unique chemical reactivity and biological properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit various kinases associated with cancer, including:
- c-Abl : A kinase implicated in certain leukemias.
- Flt-3 : Associated with acute myeloid leukemia.
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation. For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Properties
Beyond its anticancer potential, this compound may also possess anti-inflammatory properties. It modulates signaling pathways involved in inflammation, suggesting a dual therapeutic role in both cancer and inflammatory diseases .
The mechanism of action involves the interaction of the compound with specific molecular targets:
- Kinase Inhibition : The bromine atom at the 3-position facilitates binding to target kinases, inhibiting their activity.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1/S phase, leading to increased apoptosis rates in cancer cells .
Study on Antimycobacterial Activity
A study examined the structure-activity relationship (SAR) of aminopyrazolo[1,5-a]pyrimidines, including derivatives similar to this compound. The results indicated that modifications at the C-7 position significantly affected antimycobacterial activity against Mycobacterium tuberculosis (Mtb). Compounds with similar scaffolds demonstrated promising activity and were profiled for cytotoxicity and metabolic stability .
Research Findings
Recent research has highlighted the following key findings regarding this compound:
Q & A
Basic Research Questions
Q. How can the molecular structure of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine be characterized experimentally?
- Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, particularly focusing on the bromine and methyl substituents. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive bond lengths and angles, especially for the pyrazolo-pyrimidine core. For example, the bromine atom at position 3 and methyl group at position 5 can be validated via coupling constants in NMR and crystallographic data .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer: Synthesis typically involves:
- Step 1: Cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under acidic or basic conditions to form the fused pyrazolo-pyrimidine core.
- Step 2: Bromination at position 3 using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄.
- Step 3: Introduction of the methyl group at position 5 via alkylation or methylation reagents (e.g., methyl iodide).
- Step 4: Amination at position 7 using ammonia or substituted amines under reflux conditions .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves intermediates. Recrystallization from polar aprotic solvents (e.g., DMSO or ethanol) enhances purity. HPLC with a C18 column and acetonitrile/water mobile phase is recommended for final purity assessment (>95%) .
Q. How is the compound screened for initial biological activity?
- Methodological Answer: Conduct kinase inhibition assays (e.g., ATP-binding pocket targeting) using fluorescence-based or radiometric methods. Cellular viability assays (MTT or CellTiter-Glo) evaluate cytotoxicity in cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices against off-target kinases are critical for prioritization .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer:
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions during bromination.
- Catalyst Screening: Test Pd-catalyzed cross-coupling for regioselective amination.
- Temperature Control: Lower reaction temperatures (0–5°C) during methylation to minimize byproducts.
- Yield Improvement: Achieve >70% yield via iterative Design of Experiments (DoE) to balance time, temperature, and stoichiometry .
Q. What structure-activity relationship (SAR) trends are observed in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer: Key substituent effects include:
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 3 | Bromine → Chlorine | Reduced kinase inhibition potency | |
| 5 | Methyl → Isopropyl | Improved solubility and bioavailability | |
| 7 | Amine → Trifluoromethyl | Enhanced metabolic stability |
- Computational docking (e.g., AutoDock Vina) predicts binding modes to kinases like CDK2 or EGFR, guiding rational design .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays).
- Cellular Context: Account for cell-line-specific expression of target kinases (e.g., HeLa vs. MCF-7).
- Data Normalization: Use Z’-factor to assess assay robustness and exclude outliers.
- Meta-Analysis: Compare datasets with similar substituents (e.g., halogen vs. alkyl groups) to identify trends .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer:
- Pharmacophore Modeling: Generate 3D pharmacophores using Schrödinger Phase to map essential interactions (e.g., hydrogen bonds with kinase hinge regions).
- Machine Learning: Train random forest models on ChEMBL data to prioritize kinase targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
